3-(2-(2,4,6-Trichlorophenyl)hydrazono)indoline-2-thione
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Overview
Description
3-(2-(2,4,6-Trichlorophenyl)hydrazono)indoline-2-thione is a chemical compound with the molecular formula C14H8Cl3N3S and a molecular weight of 356.66 g/mol This compound is part of the indoline-2-thione family, which is known for its diverse biological and chemical properties
Mechanism of Action
Target of Action
It’s worth noting that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that 3-(2-(2,4,6-Trichlorophenyl)hydrazono)indoline-2-thione may also interact with various biological targets.
Mode of Action
Indole derivatives have been reported to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may interact with its targets in a way that leads to these effects.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may influence a variety of biochemical pathways.
Result of Action
The wide range of biological activities associated with indole derivatives suggests that this compound may have diverse molecular and cellular effects.
Preparation Methods
The synthesis of 3-(2-(2,4,6-Trichlorophenyl)hydrazono)indoline-2-thione typically involves the condensation reaction of 2,4,6-trichlorophenylhydrazine with indoline-2-thione . The reaction is carried out under controlled conditions to ensure high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Chemical Reactions Analysis
3-(2-(2,4,6-Trichlorophenyl)hydrazono)indoline-2-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(2-(2,4,6-Trichlorophenyl)hydrazono)indoline-2-thione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and studying biochemical pathways.
Industry: Used in the production of various chemical products and materials.
Comparison with Similar Compounds
3-(2-(2,4,6-Trichlorophenyl)hydrazono)indoline-2-thione can be compared with other indoline-2-thione derivatives, such as:
5-chloro-3-(2-(2,4-dinitrophenyl)hydrazono)indolin-2-one: Known for its antiviral activity against SARS-CoV-2.
Indole derivatives: These compounds share a similar indole nucleus and exhibit diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties.
Properties
IUPAC Name |
3-[(2,4,6-trichlorophenyl)diazenyl]-1H-indole-2-thiol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl3N3S/c15-7-5-9(16)13(10(17)6-7)20-19-12-8-3-1-2-4-11(8)18-14(12)21/h1-6,18,21H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKZUPARJGDKZEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)S)N=NC3=C(C=C(C=C3Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl3N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401188500 |
Source
|
Record name | 1H-Indole-2,3-dione, 3-[2-(2,4,6-trichlorophenyl)hydrazone] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401188500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
862665-28-9 |
Source
|
Record name | 1H-Indole-2,3-dione, 3-[2-(2,4,6-trichlorophenyl)hydrazone] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401188500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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